molecular formula C11H13BrF3N3O B12227664 5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B12227664
M. Wt: 340.14 g/mol
InChI Key: VKEJRPGWGQLOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a complex organic compound with a molecular formula of C12H14BrF3N3O. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl-substituted piperidine ring attached to a pyrimidine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles under anhydrous conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Substitution Reactions: Products include substituted pyrimidines with different functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include dihydropyrimidine derivatives.

Scientific Research Applications

5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-4-(trifluoromethyl)pyrimidine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 5-Bromo-2-(piperidin-1-yl)pyrimidine

Uniqueness

5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of both a methoxy group and a trifluoromethyl-substituted piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13BrF3N3O

Molecular Weight

340.14 g/mol

IUPAC Name

5-bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C11H13BrF3N3O/c1-19-9-8(12)6-16-10(17-9)18-4-2-7(3-5-18)11(13,14)15/h6-7H,2-5H2,1H3

InChI Key

VKEJRPGWGQLOJB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)N2CCC(CC2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.